2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-12-6-14(13-7)9-3-2-8(5-15)10(11)4-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCZHNPPMIUXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with 3-methyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde involves the inhibition of sterol demethylation, a crucial step in the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes. By inhibiting this process, the compound disrupts the integrity of the cell membrane, leading to cell death. This mechanism is similar to that of other triazole fungicides .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The placement of the triazole group significantly affects melting points. For example, the para -substituted 4-(1H-1,2,4-triazol-1-yl)benzaldehyde exhibits a higher melting point (148.5–149.5°C) compared to the meta -substituted isomer (115°C) .
Commercial Availability and Pricing
| Compound Name | Purity | Price (USD) | Supplier |
|---|---|---|---|
| 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 95% | $10,700/g | Kanto Reagents |
| 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarbohydrazide | Not specified | $198/500 mg | Santa Cruz Biotechnology |
Similarity Analysis (Structural and Functional)
Using similarity scores (0–1 scale) from CAS
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (Similarity: 0.81): Highest similarity due to shared benzaldehyde-triazole backbone. Differences arise from the absence of chlorine and methyl groups .
- Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate (Similarity: 0.66): Lower score due to ester substitution, reducing electrophilicity .
Biological Activity
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews its biological activity based on diverse research findings, including case studies and relevant data tables.
- Molecular Formula : C10H8ClN3O
- Molecular Weight : 223.64 g/mol
- CAS Number : Not explicitly listed but can be derived from its structure.
The compound features a triazole ring, which is known for its role in various biological activities. Triazole derivatives often exhibit significant pharmacological properties, including:
- Antimicrobial Activity : The triazole ring can interact with microbial enzymes, disrupting their function.
- Anticancer Activity : Many triazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde against various cancer cell lines. For instance:
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Cell Lines Tested :
- A-549 (lung cancer)
- HeLa (cervical cancer)
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Methodology :
- The MTT assay was employed to assess cell viability.
- IC50 values were calculated to determine the potency of the compound.
-
Findings :
- The compound demonstrated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin.
- Morphological changes in treated cells indicated effective inhibition of cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde | A-549 | 12.5 | |
| 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde | HeLa | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
Bacterial Strains Tested :
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Bacillus subtilis
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Results :
- Exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- The presence of the triazole moiety was crucial for the observed antimicrobial effects.
Case Studies
In a notable case study involving the synthesis and evaluation of various triazole derivatives, including our compound of interest, researchers found that modifications at the benzaldehyde position significantly influenced biological activity. The study concluded that substituents on the triazole ring could enhance or diminish anticancer and antimicrobial properties depending on their electronic and steric effects.
Q & A
Basic: What are the conventional synthetic routes for preparing 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde?
A common method involves condensation between substituted benzaldehydes and triazole precursors under acidic conditions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol with glacial acetic acid yields triazole derivatives . Another approach uses alkylation of triazole intermediates with halogenated benzaldehydes, though selectivity challenges may arise due to competing N-alkylation pathways . Key steps include:
- Reagent selection : Absolute ethanol as solvent, glacial acetic acid as catalyst.
- Reaction conditions : Reflux for 4 hours, followed by solvent evaporation and filtration .
Advanced: How can continuous-flow chemistry improve the synthesis efficiency of this compound?
Continuous-flow methods address scalability and safety issues. A two-step metal-free process under flow conditions achieves higher yields (up to 98%) compared to batch synthesis . Key advantages:
- Step 1 : Condensation of acetimidamide with hydrazine derivatives in DMSO at 110°C.
- Step 2 : Alkylation with 2-chloro-4-formylbenzyl chloride at 130°C, avoiding hazardous intermediate isolation .
- Benefits : Reduced solvent use, enhanced selectivity, and safer handling of energetic intermediates .
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 70–80% | 90–98% |
| Reaction Time | 8–12 hours | <2 hours |
| Solvent Consumption | High | Minimal |
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data can resolve torsional ambiguities, such as the –CHO group conformation .
- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the aldehyde proton (δ ~10 ppm) and triazole protons (δ ~8–9 ppm) are diagnostic .
- LC-MS : Validates molecular weight and purity (e.g., [M+H]+ peaks) .
Advanced: How can researchers mitigate selectivity issues during N-alkylation of triazole precursors?
Traditional alkylation often suffers from poor regioselectivity. A "built-in" strategy via cyclization avoids competing pathways:
- Example : Use ethyl hydrazinoacetate and acetimidamide to form the triazole ring in situ, ensuring the 3-methyl group is correctly positioned .
- Optimization : Screen bases (e.g., K₂CO₃), solvents (e.g., DMSO), and temperatures (80–130°C) to favor the desired product .
Basic: What are the key reactivity patterns of this compound in further functionalization?
The aldehyde group is highly reactive:
- Condensation : Forms Schiff bases with amines (e.g., hydrazines), useful for synthesizing heterocyclic derivatives .
- Oxidation/Reduction : The aldehyde can be oxidized to carboxylic acids or reduced to alcohols for downstream applications .
- Electrophilic Substitution : The chloro substituent directs further substitution at the benzene ring (e.g., Suzuki coupling) .
Advanced: How is this compound utilized in medicinal chemistry research?
It serves as a precursor for kinase inhibitors and antitumor agents. For example:
- Anticancer Agents : Derivatives like 4-methyl-N-(3-(3-methyl-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide inhibit tyrosine kinases .
- Structure-Activity Studies : Modifications at the triazole or benzaldehyde positions enhance binding affinity or solubility .
Advanced: How can researchers resolve contradictions in reported rotational barriers of the aldehyde group?
Discrepancies between computational and experimental rotational barriers (e.g., –CHO torsion in benzaldehyde derivatives) require high-resolution FTIR or microwave spectroscopy. Recent studies using far-infrared FTIR achieved precise measurements, reconciling theory and experiment .
Basic: What are the stability considerations for handling and storing this compound?
- Light Sensitivity : Store in amber vials to prevent photooxidation of the aldehyde group.
- Moisture : Anhydrous conditions prevent hydrolysis of the triazole ring.
- Temperature : Stable at ≤–20°C; prolonged room-temperature storage may lead to decomposition .
Advanced: What computational tools aid in predicting reaction pathways for triazole-benzaldehyde derivatives?
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict reaction energetics and regioselectivity. For example:
- Alkylation Pathways : Calculate transition-state energies to identify favored N-1 vs. N-2 alkylation sites .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for crystallization .
Advanced: How does substituent position (chloro, triazole) influence electronic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
